molecular formula C19H22O9 B15094103 (3,4,5-Triacetyloxy-2-methyloxolan-2-yl)methyl benzoate

(3,4,5-Triacetyloxy-2-methyloxolan-2-yl)methyl benzoate

Cat. No.: B15094103
M. Wt: 394.4 g/mol
InChI Key: SECVTQZASDRQMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose involves several steps. Initially, ribose is methylated using thionyl chloride and methyl alcohol at low temperatures (0–5°C) for about 10 to 15 minutes . The reaction mixture is then stirred for 8 hours, followed by the addition of ethyl acetate, pyridine, and potassium carbonate. The mixture is heated to 60–70°C, and benzyl chloride is added intermittently over 99 minutes . The resulting product is isolated by neutralizing the mixture with sulfuric acid and filtering the precipitate .

Industrial Production Methods

In industrial settings, the synthesis involves similar steps but on a larger scale. The process includes the use of glacial acetic acid, acetic anhydride, and acetone, with the reaction temperature maintained between -5 to 5°C . The final product is obtained through recrystallization with ethyl alcohol and filtration .

Chemical Reactions Analysis

1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose undergoes various chemical reactions, including:

Common reagents used in these reactions include trimethylsilyl trifluoromethanesulfonate (TMSOTf) for silylation and acids or bases for deprotection . The major products formed from these reactions are typically artificial nucleotides .

Scientific Research Applications

1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose is widely used in scientific research, particularly in the synthesis of nucleosides and nucleotides . These artificial nucleotides are crucial in:

Properties

Molecular Formula

C19H22O9

Molecular Weight

394.4 g/mol

IUPAC Name

(3,4,5-triacetyloxy-2-methyloxolan-2-yl)methyl benzoate

InChI

InChI=1S/C19H22O9/c1-11(20)25-15-16(26-12(2)21)19(4,28-18(15)27-13(3)22)10-24-17(23)14-8-6-5-7-9-14/h5-9,15-16,18H,10H2,1-4H3

InChI Key

SECVTQZASDRQMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)(C)COC(=O)C2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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